molecular formula C17H21N3O3S2 B11010531 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11010531
M. Wt: 379.5 g/mol
InChI Key: UCYCDXUXQTYMAX-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is the condensation of appropriate thiazole derivatives with phenyl-substituted thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and thiazolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H21N3O3S2/c1-11(2)16-15(18-12(3)24-16)17(21)19-13-5-7-14(8-6-13)20-9-4-10-25(20,22)23/h5-8,11H,4,9-10H2,1-3H3,(H,19,21)

InChI Key

UCYCDXUXQTYMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

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